molecular formula C15H17N5O2 B11441710 Ethyl 5-methyl-7-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 5-methyl-7-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11441710
M. Wt: 299.33 g/mol
InChI Key: BSLJYWFSOOMVAB-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-7-(4-methylphenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate: is a compound belonging to the class of dihydrotetrazolopyrimidine derivatives. These compounds are known for their diverse pharmacological activities, including antituberculosis, anticonvulsant, and antidepressant properties . The tetrazolo[1,5-a]pyrimidine core is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

The synthesis of ethyl 5-methyl-7-(4-methylphenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate can be achieved through a Biginelli reaction. This reaction involves the condensation of 4-methylbenzaldehyde, ethyl acetoacetate, and 5-aminotetrazole in the presence of p-toluenesulfonic acid as a catalyst in ethanol under reflux conditions . The reaction mixture is typically refluxed for several hours, followed by cooling and precipitation to obtain the desired product.

Chemical Reactions Analysis

Ethyl 5-methyl-7-(4-methylphenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of ethyl 5-methyl-7-(4-methylphenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with various molecular targets and pathways. The compound has been shown to bind to DNA, potentially interfering with DNA replication and transcription processes . Additionally, it can induce apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Ethyl 5-methyl-7-(4-methylphenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other tetrazolo[1,5-a]pyrimidine derivatives, such as:

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their pharmacological activities and chemical properties. The unique combination of the tetrazolo[1,5-a]pyrimidine core with the 4-methylphenyl group in ethyl 5-methyl-7-(4-methylphenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate contributes to its distinct biological and chemical characteristics.

Biological Activity

Ethyl 5-methyl-7-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the dihydrotetrazolopyrimidine class. This class of compounds has garnered attention due to its diverse pharmacological activities, including antitumor, antibacterial, and anticonvulsant properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

The compound has the following chemical characteristics:

PropertyDetail
Molecular Formula C15H17N5O2
Molecular Weight 299.33 g/mol
IUPAC Name This compound
InChI Key BSLJYWFSOOMVAB-UHFFFAOYSA-N

Synthesis

The synthesis of this compound can be achieved through a Biginelli reaction involving the condensation of 4-methylbenzaldehyde, ethyl acetoacetate, and 5-aminotetrazole in the presence of p-toluenesulfonic acid as a catalyst under reflux conditions .

Antitumor Activity

Recent studies have indicated that derivatives of tetrazolo[1,5-a]pyrimidine exhibit significant antitumor activity. This compound was evaluated for its antiproliferative effects against various cancer cell lines using the MTT assay. The results demonstrated promising inhibitory effects on human breast cancer cell lines MDA-MB-231 and MCF-7.

CompoundIC50 (μM) against MDA-MB-231IC50 (μM) against MCF-7
Ethyl compound19.7320.33
Cisplatin80.0070.00

The ethyl compound exhibited significantly lower IC50 values compared to Cisplatin, indicating a stronger antiproliferative effect .

The mechanism by which this compound exerts its biological effects involves interaction with DNA. It is hypothesized that the compound may interfere with DNA replication and transcription processes, leading to apoptosis in cancer cells . Further investigations are ongoing to elucidate the specific molecular targets and pathways involved.

Other Biological Activities

In addition to its antitumor properties, this compound has shown potential in other areas:

  • Antibacterial Activity: Similar derivatives have demonstrated effectiveness against various bacterial strains.
  • Anticonvulsant Effects: Some studies suggest that related compounds may possess anticonvulsant properties.

Case Studies

A notable case study involved the testing of multiple derivatives of tetrazolo[1,5-a]pyrimidine in a series of in vitro assays. The results indicated that modifications in the substituents significantly influenced the biological activity of these compounds. For instance, compounds with methoxy groups exhibited enhanced antitumor activity compared to those without such substitutions .

Properties

Molecular Formula

C15H17N5O2

Molecular Weight

299.33 g/mol

IUPAC Name

ethyl 5-methyl-7-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C15H17N5O2/c1-4-22-14(21)12-10(3)16-15-17-18-19-20(15)13(12)11-7-5-9(2)6-8-11/h5-8,13H,4H2,1-3H3,(H,16,17,19)

InChI Key

BSLJYWFSOOMVAB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=NN=NN2C1C3=CC=C(C=C3)C)C

Origin of Product

United States

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